[5-(Hydroxymethyl)-3-(2H-1,2,4-triazol-3-yl)-1,2,3-triazol-4-yl]methanol
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Overview
Description
[4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are crucial for optimizing the production process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the triazole rings under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole rings can interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, [4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs to treat various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 1,2,3-Triazole
- Hydroxymethyl triazole derivatives
Uniqueness
What sets [4-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)-1H-1,2,3-triazol-5-yl]methanol apart is its dual triazole structure, which provides unique binding properties and reactivity. This dual structure enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C6H8N6O2 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1-(1H-1,2,4-triazol-5-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C6H8N6O2/c13-1-4-5(2-14)12(11-9-4)6-7-3-8-10-6/h3,13-14H,1-2H2,(H,7,8,10) |
InChI Key |
XUKFNTHKFMYZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N2C(=C(N=N2)CO)CO |
Origin of Product |
United States |
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